molecular formula C23H16ClF3N2 B10911526 1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10911526
M. Wt: 412.8 g/mol
InChI Key: GECBTSOFDRBPOH-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure comprises a pyrazole ring substituted with chlorofluorobenzyl and fluorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-4-fluorobenzyl chloride and 4-fluorobenzyl chloride.

    Formation of Pyrazole Ring: The pyrazole ring is formed by reacting 4-methyl-1H-pyrazole with the prepared benzyl chlorides under specific conditions.

    Reaction Conditions: The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and continuous flow reactors.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine). Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, including enzymes and receptors. It may serve as a lead compound in drug discovery efforts.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against specific diseases or conditions, making it a candidate for further pharmacological studies.

    Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Comparison with Similar Compounds

1-(2-Chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be compared with similar compounds, such as:

    1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride: This compound shares the chlorofluorobenzyl group but differs in its core structure, which is a piperazine ring.

    4-Fluorobenzylamine: This compound contains the fluorobenzyl group but lacks the pyrazole ring and other substituents present in the target compound.

    2-Chloro-4-fluorobenzyl alcohol: This compound has a similar benzyl group but differs in its functional groups and overall structure.

The uniqueness of this compound lies in its specific combination of substituents and the pyrazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H16ClF3N2

Molecular Weight

412.8 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C23H16ClF3N2/c1-14-22(15-2-7-18(25)8-3-15)28-29(13-17-6-11-20(27)12-21(17)24)23(14)16-4-9-19(26)10-5-16/h2-12H,13H2,1H3

InChI Key

GECBTSOFDRBPOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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